diethyl (aminomethyl)phosphonate
Overview
Description
Diethyl (aminomethyl)phosphonate is an organophosphorus compound with the molecular formula C5H14NO3P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by diethyl and aminomethyl groups. This compound is known for its versatility in various chemical reactions and its applications in different fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (aminomethyl)phosphonate can be synthesized through several methods. One common method involves the reaction of diethyl phosphite with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product .
Another method involves the reaction of diethyl phosphite with an aminomethylating agent, such as aminomethyl chloride, in the presence of a base. This method provides a straightforward route to the compound with high yields .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The process involves the use of anhydrous conditions and catalysts to facilitate the reaction and minimize side products .
Chemical Reactions Analysis
Types of Reactions
Diethyl (aminomethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates .
Scientific Research Applications
Diethyl (aminomethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphonic acids.
Biology: The compound is used in the study of enzyme inhibition and as a building block for biologically active molecules.
Industry: This compound is used in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl (aminomethyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. The compound can also interact with cellular membranes, altering their properties and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphonate: Similar in structure but lacks the aminomethyl group.
Aminomethylphosphonic acid: Contains a phosphonic acid group instead of diethyl groups.
Diethyl (hydroxymethyl)phosphonate: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
Diethyl (aminomethyl)phosphonate is unique due to its combination of diethyl and aminomethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Properties
IUPAC Name |
diethoxyphosphorylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBCDEFKKLRXHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364566 | |
Record name | diethyl aminomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50917-72-1 | |
Record name | diethyl aminomethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl (aminomethyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying diethyl aminomethylphosphonate in the context of medicinal chemistry?
A1: Diethyl aminomethylphosphonate is of interest because phosphonates show selectivity for bone tissues. [, ] Researchers are exploring its potential for developing new platinum-based anticancer drugs with reduced side effects and improved efficacy compared to cisplatin. []
Q2: How does diethyl aminomethylphosphonate interact with platinum(II) to form complexes, and what is unique about these interactions?
A2: Diethyl aminomethylphosphonate acts as a monodentate N-coordinated ligand, forming mono- and bis-adducts with tetrachloroplatinate(II). [] Unlike the related ligand diethyl [(methylsulfinyl)methyl]phosphonate (smp), diethyl aminomethylphosphonate does not readily form stable chelate complexes with platinum(II). []
Q3: The cis isomer of the bis(diethyl aminomethylphosphonate) platinum(II) complex exhibits unusual behavior in solution. What is this behavior and what causes it?
A3: Solutions of cis-[PtCl2(N-amp)2] undergo clean and efficient cis/trans isomerization when exposed to light, yielding trans-[PtCl2(N-amp)2]. [] This light-induced isomerization is noteworthy and highlights the impact of structural changes on the complex's reactivity.
Q4: How does the structure of diethyl aminomethylphosphonate influence its polymerization behavior?
A4: Diethyl aminomethylphosphonate can be incorporated into methacrylate monomers, which can undergo both bulk and solution polymerization. [] The polymerization rate is affected by the steric hindrance around the double bond, with bulkier substituents leading to slower polymerization. [] These polymers exhibit potential as flame-retardant materials due to their char-forming abilities. []
Q5: Diethyl aminomethylphosphonate serves as a versatile building block in organic synthesis. What are some examples of its applications?
A5: Diethyl aminomethylphosphonate is a valuable precursor for synthesizing various α-aminophosphonic acids, which are important bioactive molecules. [, , ] It can undergo alkylation reactions, particularly through its Schiff base derivatives, to introduce diverse substituents at the α-carbon. [, , ] One notable application is the asymmetric synthesis of diethyl (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses. []
Q6: What analytical techniques are typically employed to characterize diethyl aminomethylphosphonate and its derivatives?
A6: Common characterization techniques include spectroscopic methods like 1H, 31P, and 195Pt NMR, as well as mass spectrometry (ESI-MS) and elemental analysis. [] X-ray crystallography can provide detailed structural information, as exemplified by the trans-[PtCl2(N-amp)2] complex. []
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